molecular formula C12H17NO2 B13626409 4-Amino-3-methyl-3-(o-tolyl)butanoic acid

4-Amino-3-methyl-3-(o-tolyl)butanoic acid

Cat. No.: B13626409
M. Wt: 207.27 g/mol
InChI Key: WHODDVSCNAXFLJ-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-3-(o-tolyl)butanoic acid is an organic compound with a complex structure that includes an amino group, a methyl group, and a tolyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-3-(o-tolyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Ullmann type aryl amination reaction with aryl halides . This reaction typically requires a copper catalyst and proceeds under mild conditions, making it a practical approach for laboratory synthesis.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-3-(o-tolyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Copper catalysts for Ullmann type reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-3-methyl-3-(o-tolyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-3-(o-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobutanoic acid: Another amino acid with a simpler structure.

    Valine: An amino acid with a similar backbone but different side chains.

    4-((2-aminoethyl)(methyl)amino)butanoic acid: A compound with a similar but more complex structure.

Uniqueness

4-Amino-3-methyl-3-(o-tolyl)butanoic acid is unique due to the presence of the tolyl group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions and reactions that are not possible with simpler amino acids or related compounds.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-amino-3-methyl-3-(2-methylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-9-5-3-4-6-10(9)12(2,8-13)7-11(14)15/h3-6H,7-8,13H2,1-2H3,(H,14,15)

InChI Key

WHODDVSCNAXFLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)(CC(=O)O)CN

Origin of Product

United States

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